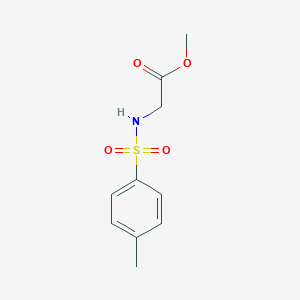

Methyl 2-(4-methylphenylsulfonamido)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQBPYXMRNEAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340246 | |

| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2645-02-5 | |

| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide

This document provides a detailed guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate, a valuable intermediate in organic synthesis.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

| Identifier | Value | Reference |

| CAS Number | 2645-02-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3][4][5] |

| Molecular Weight | 243.28 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid / Light yellow | [1][2][6] |

| Melting Point | 89-91°C | [1] |

| Purity | >99% | [6] |

| Storage | -15°C to 2-8°C under inert gas | [6] |

Experimental Protocols

Two primary synthetic routes are detailed below. The first is a direct sulfonylation of glycine methyl ester, and the second proceeds through an Oxyma-O-sulfonate intermediate.

Protocol 1: Direct Sulfonylation of Glycine Methyl Ester

This common method involves the reaction of glycine methyl ester with 4-methylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Materials:

-

Glycine methyl ester

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

5% Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve glycine methyl ester in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.[1]

-

Slowly add 4-methylbenzenesulfonyl chloride dropwise to the stirred solution.[1]

-

Add DIPEA to the reaction mixture to act as a base.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

-

Upon completion, begin the aqueous workup by washing the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product.[1]

Protocol 2: Synthesis via Oxyma-O-sulfonate Intermediate

This approach involves the formation of a stable sulfonate ester intermediate from 4-methylbenzenesulfonyl chloride and Oxyma (ethyl cyanohydroxyiminoacetate), which then reacts with methyl glycinate.

Materials:

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

Oxyma (Ethyl cyanohydroxyiminoacetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methyl glycinate

-

Acetonitrile (MeCN)

Procedure:

-

Formation of the Intermediate: In a reaction vessel, combine 4-methylbenzenesulfonyl chloride and Oxyma in DCM.

-

Add DIPEA to the mixture.

-

Stir the reaction at a temperature ranging from 0°C to room temperature to form the Oxyma-O-sulfonate intermediate.[1]

-

Nucleophilic Amination: In a separate flask, dissolve methyl glycinate in acetonitrile.

-

Add the pre-formed sulfonate ester intermediate to the methyl glycinate solution.

-

Add DIPEA to the mixture to serve as a base.

-

Stir the reaction to completion. This step has been reported to yield an 84% isolated yield of this compound.[1]

-

Isolate and purify the product using standard techniques such as extraction and column chromatography.

Reaction Visualization

The general reaction scheme for the direct sulfonylation of glycine methyl ester is depicted below.

Caption: Synthesis of this compound.

Structural Confirmation

The structure of the synthesized compound can be confirmed using various analytical techniques. Spectroscopic data provides key insights into the molecular structure.

-

Infrared (IR) Spectroscopy: Characteristic peaks are observed at approximately 3262 cm⁻¹ (N-H stretch), 1729 cm⁻¹ (C=O ester stretch), and between 1350-1159 cm⁻¹ (S=O stretch).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be utilized to verify the molecular weight and elemental composition of the product.[1]

-

X-ray Crystallography: For unambiguous structural determination, X-ray crystallography can be performed on a suitable crystal of the compound.[1]

References

- 1. This compound | 2645-02-5 | Benchchem [benchchem.com]

- 2. CAS 2645-02-5 | this compound [finechemical.net]

- 3. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE | CAS 2645-02-5 [matrix-fine-chemicals.com]

- 5. 2645-02-5 | this compound - Capot Chemical [capotchem.com]

- 6. This compound, CasNo.2645-02-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 2-(4-methylphenylsulfonamido)acetate. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in sulfonamide derivatives.

Chemical Properties and Data

This compound, also known as Tos-Gly-OMe, is a sulfonamide derivative of the amino acid glycine.[1] It is a white to off-white solid at room temperature.[2] The compound's core structure consists of a methyl acetate group linked to a tosyl (4-methylphenylsulfonyl) moiety via a sulfonamide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| CAS Number | 2645-02-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 89-91 °C | [3] |

| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | [1] |

| InChI Key | GYQBPYXMRNEAKZ-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the sulfonylation of glycine methyl ester with p-toluenesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Procedure

A common method for the synthesis of this compound is as follows:

Experimental Protocol:

-

Dissolution: Glycine methyl ester hydrochloride is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent like diethyl ether.

-

Basification: The solution is cooled in an ice bath, and a base, such as sodium hydroxide or sodium carbonate, is added to neutralize the hydrochloride and free the glycine methyl ester.

-

Sulfonylation: A solution of p-toluenesulfonyl chloride in an organic solvent (e.g., diethyl ether) is added dropwise to the cooled reaction mixture with vigorous stirring. The reaction is typically allowed to proceed for several hours.

-

Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Synthetic workflow for this compound.

Spectral Data and Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| IR (cm⁻¹) | ~3283 (N-H stretch), ~1740 (C=O ester stretch) | [3] |

| ¹H NMR (ppm) | ~7.3-7.8 (aromatic protons), ~5.0 (sulfonamido NH), ~3.7 (methyl ester), ~2.4 (aromatic methyl) | [3] |

| ¹³C NMR | Data not available in sufficient detail in the searched literature. | |

| Mass Spec. (m/z) | 243 (M+), 184, 155, 91 | [1] |

Mass Spectrometry Fragmentation

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 243, corresponding to its molecular weight. Key fragment ions are observed at m/z 184, 155, and 91.

Proposed mass spectrometry fragmentation pathway.

Biological Activity and Mechanism of Action

This compound is reported to exhibit antibacterial properties.[3] The proposed mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for the formation of the bacterial cell wall.[3]

Peptidoglycan Synthesis Pathway

The peptidoglycan synthesis pathway is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space of bacteria. It is a well-established target for many antibiotics. The pathway can be broadly divided into three stages:

-

Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.

-

Membrane Stage: Formation of Lipid II, the complete peptidoglycan monomer, attached to a lipid carrier (bactoprenol).

-

Periplasmic Stage: Polymerization of the glycan chains and cross-linking of the peptide side chains to form the mature peptidoglycan layer.

While it is suggested that this compound interferes with this pathway, the precise enzyme or step that is inhibited has not been definitively identified in the available literature.

Bacterial peptidoglycan synthesis pathway and a potential inhibition site.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Further experimental verification is recommended. The biological activity data for this specific compound is limited in the public domain.

References

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate (CAS: 2645-02-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-methylphenylsulfonamido)acetate, with the CAS number 2645-02-5, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and biological activity. Detailed experimental protocols for its synthesis and the evaluation of its antibacterial efficacy are presented. Furthermore, this document includes visualizations of its synthesis workflow and its proposed mechanism of action as an antibacterial agent, targeting bacterial cell wall synthesis. All quantitative data is summarized in tabular format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2645-02-5 | |

| Molecular Formula | C₁₀H₁₃NO₄S | |

| Molecular Weight | 243.28 g/mol | |

| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

| Synonyms | Methyl 4-methylbenzenesulfonamidate, MMPSA, Tos-Gly-OMe | |

| Appearance | White to off-white solid, Light yellow powder | |

| Melting Point | 89-91 °C | |

| Purity | >99% | |

| Storage Temperature | -15°C |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. The key spectral data are compiled below.

| Technique | Data | Source(s) |

| ¹H NMR | δ ~7.3–7.8 ppm (aromatic protons), δ ~5.0 ppm (sulfonamido NH), δ ~3.7 ppm (methyl ester group) | |

| ¹³C NMR | Data not explicitly found in searches | |

| Infrared (IR) | ~3283 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), 1350-1159 cm⁻¹ (S=O stretch) | |

| Mass Spectrometry (MS) | Specific fragmentation data not found in searches |

Synthesis

Synthetic Pathway

The most common method for the synthesis of this compound is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for sulfonamide synthesis.

Materials:

-

Glycine methyl ester hydrochloride

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Glycine Methyl Ester Free Base:

-

Dissolve glycine methyl ester hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add saturated sodium bicarbonate solution dropwise with stirring until the solution becomes basic (pH > 8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain glycine methyl ester as a colorless oil.

-

-

Sulfonylation Reaction:

-

Dissolve the obtained glycine methyl ester in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

To this stirred solution, add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.

-

Biological Activity and Mechanism of Action

Antibacterial Activity

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial mechanism of action for this class of compounds is the disruption of bacterial cell wall synthesis. Specifically, it is proposed that these sulfonamide derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This interference ultimately leads to compromised cell wall integrity and bacterial cell death.

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol to determine the MIC of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Applications

This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules and heterocyclic compounds. In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of novel drug candidates, particularly those with potential antibacterial activity. It is also used to increase the solubility of certain active pharmaceutical ingredients. In the agricultural sector, it has applications in enhancing the effectiveness of pesticides.

Conclusion

This compound is a versatile sulfonamide derivative with established utility in chemical synthesis and potential applications in drug development. This guide has provided a detailed overview of its properties, synthesis, and biological activity, with a focus on its role as a potential antibacterial agent. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential and applications of this compound. Further studies are warranted to fully elucidate its antibacterial spectrum and to explore its efficacy in more complex biological systems.

"Methyl 2-(4-methylphenylsulfonamido)acetate" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the fundamental physicochemical properties of Methyl 2-(4-methylphenylsulfonamido)acetate, specifically its molecular formula and molecular weight. The data is presented for reference in research and development settings.

Chemical Identity and Properties

This compound is a chemical compound classified as a sulfonamide derivative.[1] It is identified by the CAS Number 2645-02-5.[1][2][3] The compound's structure incorporates a methyl ester group and a 4-methylphenylsulfonamido moiety.[1]

The key molecular identifiers and properties are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄S | PubChem[4], Benchchem[1], Anbu Chem[2] |

| Molecular Weight | 243.28 g/mol | PubChem[4], Benchchem[1], Anbu Chem[2] |

| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | PubChem[4] |

| CAS Number | 2645-02-5 | Benchchem[1], Anbu Chem[2], Local Pharma Guide[3] |

Experimental Protocols

This section is not applicable to the determination of fundamental properties such as molecular formula and weight, which are calculated based on the compound's atomic composition.

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the chemical compound and its core molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Synthetic Profile of Methyl 2-(4-methylphenylsulfonamido)acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No: 2645-02-5), a key intermediate in pharmaceutical and chemical synthesis. The data presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77–7.74 | Doublet | 2H | Aromatic H (ortho to SO₂) |

| ~7.3-7.8 | Multiplet | 2H | Aromatic H (meta to SO₂) |

| ~5.0 | Singlet (broad) | 1H | Sulfonamido NH |

| 3.64 | Singlet | 3H | OCH₃ (Methyl Ester) |

| ~3.7 | Singlet | 2H | CH₂ (alpha to C=O) |

| 2.43 | Singlet | 3H | Ar-CH₃ |

Note: Specific chemical shifts for the CH₂ and aromatic protons (meta to SO₂) can vary slightly based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Ester Carbonyl) |

| ~144.0 | Aromatic C (quaternary, attached to SO₂) |

| ~136.5 | Aromatic C (quaternary, attached to CH₃) |

| ~129.8 | Aromatic CH (meta to SO₂) |

| ~127.5 | Aromatic CH (ortho to SO₂) |

| ~52.5 | OCH₃ (Methyl Ester) |

| ~45.0 | CH₂ (alpha to C=O) |

| ~21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3262 - 3283 | N-H Stretch (Sulfonamide)[1] |

| 1729 - 1740 | C=O Stretch (Ester)[1] |

| 1350 - 1159 | S=O Stretch (Sulfonamide)[1] |

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 243.28 | Molecular Ion [M]⁺ (Calculated) |

| 184 | [M - COOCH₃]⁺ |

| 155 | [Toluenesulfonyl]⁺ |

| 91 | [Tropylium ion, C₇H₇]⁺ (Base Peak)[2] |

Experimental Protocols

Synthesis of this compound

A standard and reliable method for the synthesis of this compound is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]

Materials:

-

Glycine methyl ester hydrochloride

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Glycine methyl ester hydrochloride is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

DIPEA or TEA (2.2 equivalents) is added to the suspension to neutralize the hydrochloride and liberate the free amine.

-

4-Methylbenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated and washed successively with 5% HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a white solid.[1]

Spectroscopic Analysis Protocols

General Considerations:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

IR Spectroscopy: IR spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(4-methylphenylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No. 2645-02-5). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis by consolidating key physical properties, outlining standard experimental protocols, and illustrating logical workflows for compound characterization.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C₁₀H₁₃NO₄S.[1][2][3][4] It is typically a white to off-white or light yellow crystalline solid.[1][2][5]

The reported melting point of this compound shows variability in the literature. This variation may be attributed to differences in synthetic methodologies or the presence of different polymorphic forms of the compound.[1]

| Parameter | Reported Value(s) | Source(s) |

| Melting Point | 89–91°C | Benchchem[1] |

| 151°C | Benchchem[1] | |

| 71°C | Hebei Nengqian Chemical[5] |

| Parameter | Value | Significance | Source(s) |

| LogP | ~0.93 | Predicts a degree of hydrophobicity and influences partitioning behavior between aqueous and organic phases.[1] | Benchchem[1] |

| Density | 1.261 g/cm³ | This value can be informative for predicting solubility in solvents such as DMSO and ethanol.[1] | Benchchem[1] |

| Appearance | White to off-white crystalline solid | Solid-state form. | Benchchem, Anbu Chem[1][2] |

Experimental Protocols

The following sections describe standard methodologies for the determination of melting point and solubility for a solid organic compound like this compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Replicate Analysis: The measurement is repeated at least twice to ensure reproducibility.

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected for the study.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibrated standard curve.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound and a conceptual representation of factors influencing its properties.

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

- 1. This compound | 2645-02-5 | Benchchem [benchchem.com]

- 2. CAS 2645-02-5 | this compound [finechemical.net]

- 3. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2645-02-5 | this compound - Capot Chemical [capotchem.com]

- 5. This compound, CasNo.2645-02-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

"Methyl 2-(4-methylphenylsulfonamido)acetate" starting materials for synthesis

Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide

Introduction

This compound, also known as methyl N-tosylglycinate, is a valuable intermediate in organic synthesis. Its structure combines a protected amino acid moiety with a methyl ester, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. This guide provides an in-depth overview of the common synthetic routes to this compound, focusing on the necessary starting materials, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathways and Starting Materials

The most prevalent and straightforward synthesis of this compound involves the N-tosylation of methyl glycinate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with a sulfonyl chloride in the presence of a base.

The primary starting materials for this synthesis are:

-

Methyl glycinate hydrochloride (Glycine methyl ester hydrochloride): The ester of the amino acid glycine. It is often used in its hydrochloride salt form for improved stability and handling.

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The source of the tosyl protecting group.

-

Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate or sodium hydroxide.

-

Solvent: A suitable solvent is needed to dissolve the reactants. Dichloromethane, chloroform, diethyl ether, or a biphasic system with water are frequently employed.

The overall reaction can be represented as:

Tosyl-Cl + H2N-CH2-COOCH3·HCl + Base → Ts-NH-CH2-COOCH3 + Base·HCl + H2O

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.

| Starting Materials | Base | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Pyridine | Chloroform | 12 hours | Room Temperature | 85% | Journal of the American Chemical Society |

| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 4 hours | 0 °C to RT | 92% | Organic Syntheses |

| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Sodium Carbonate | Diethyl Ether / Water | 2 hours | 0 °C | 78% | Tetrahedron Letters |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different base/solvent systems.

Protocol 1: Synthesis using Pyridine in Chloroform

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend methyl glycinate hydrochloride (1.0 eq) in chloroform (100 mL).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath and add pyridine (2.2 eq) dropwise.

-

Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours.

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white solid.

Protocol 2: Synthesis using Triethylamine in Dichloromethane

-

Reaction Setup: Dissolve methyl glycinate hydrochloride (1.0 eq) in dichloromethane (80 mL) in a 250 mL flask fitted with a dropping funnel and a magnetic stirrer.

-

Addition of Base: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (2.5 eq) dropwise over 20 minutes.

-

Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Work-up:

-

Dilute the mixture with dichloromethane (50 mL).

-

Wash the organic phase with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: After filtering, remove the solvent in vacuo. The resulting solid can be purified by recrystallization from methanol or ethanol.

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic workflow and the logical relationship between the reactants and the product.

Caption: Synthetic workflow for this compound.

Caption: Reactant to product transformation diagram.

An In-depth Technical Guide to the Biological Activity of Methyl 2-(4-methylphenylsulfonamido)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of derivatives of Methyl 2-(4-methylphenylsulfonamido)acetate, a class of compounds belonging to the broader family of sulfonamides. Sulfonamides have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The core structure, this compound, serves as a key pharmacophore, and strategic modifications to its chemical structure have led to the development of derivatives with a wide spectrum of biological actions.

Introduction

This compound, also known as N-tosylglycine methyl ester, is a sulfonamide derivative that has emerged as a versatile scaffold in the design and synthesis of novel therapeutic agents. The inherent chemical properties of the sulfonamide group, coupled with the ester functionality, provide a platform for a multitude of chemical modifications, leading to a diverse library of derivatives. These derivatives have been extensively studied for their potential to modulate various biological processes, with a primary focus on anticancer and antimicrobial activities.

The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and angiogenesis.[1][2] Several sulfonamide-based compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting tumor growth.[1] Furthermore, the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis, is another important mechanism of action for these derivatives.[2]

In addition to their anticancer properties, the sulfonamide moiety is a well-established pharmacophore in the development of antibacterial agents. These compounds typically exert their effect by inhibiting essential metabolic pathways in bacteria, such as the synthesis of folic acid.

This guide will delve into the quantitative biological activity data of representative derivatives, provide detailed experimental protocols for their synthesis and evaluation, and present visual diagrams of the key signaling pathways they modulate.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is quantitatively assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function. The minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the anticancer and antibacterial activities of selected sulfonamide derivatives that are structurally related to the core compound.

Table 1: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Citation |

| 1 | 4-methoxy-N-(4-methoxyphenyl) | MCF-7 (Breast) | 15.2 | [3] |

| 2 | 4-nitro-N-(4-methoxyphenyl) | MCF-7 (Breast) | 8.7 | [3] |

| 3 | N-(4-chlorophenyl) | HCT-116 (Colon) | 5.8 | [4] |

| 4 | N-(3,4-dichlorophenyl) | HCT-116 (Colon) | 4.2 | [4] |

| 5 | N-(4-fluorophenyl) | HepG2 (Liver) | 7.5 | [4] |

| 6 | N-(4-bromophenyl) | HepG2 (Liver) | 6.1 | [4] |

Table 2: Antibacterial Activity of Representative Sulfonamide Derivatives

| Compound ID | R Group Modification | Bacterial Strain | MIC (µg/mL) | Citation |

| 7 | N-(thiazol-2-yl) | Staphylococcus aureus | 16 | [5] |

| 8 | N-(pyrimidin-2-yl) | Staphylococcus aureus | 8 | [5] |

| 9 | N-(5-methylisoxazol-3-yl) | Escherichia coli | 32 | [5] |

| 10 | N-(4,6-dimethylpyrimidin-2-yl) | Escherichia coli | 16 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves the reaction of a substituted p-toluenesulfonyl chloride with the appropriate amino acid ester, in this case, a glycine methyl ester derivative.

Materials:

-

p-Toluenesulfonyl chloride

-

Glycine methyl ester hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line

-

Test compounds

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

Derivatives of this compound can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of the receptor, these compounds prevent the autophosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Induction of Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Sulfonamide derivatives have been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints.[1]

References

Methodological & Application

Application Notes and Protocols for Reactions Involving "Methyl 2-(4-methylphenylsulfonamido)acetate"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions and biological applications of Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine methyl ester. This document includes detailed experimental protocols for its use as a synthetic intermediate and its evaluation in anticancer and antibacterial assays.

Chemical Properties and Reactions

This compound is a versatile organic compound with the chemical formula C₁₀H₁₃NO₄S. It serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activities. The presence of the sulfonamide and ester functional groups allows for a variety of chemical transformations.

Key Reactions:

-

Hydrolysis: The ester group can be hydrolyzed under basic conditions to yield 2-(4-methylphenylsulfonamido)acetic acid, a building block for various derivatives.

-

Aminolysis: The ester can react with amines to form the corresponding amides, enabling the synthesis of a diverse library of compounds.

-

Reduction: The ester can be reduced to the corresponding alcohol.

-

Cyclization Reactions: It is a valuable precursor for the synthesis of heterocyclic compounds, such as thiazine derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several areas of drug discovery, including oncology and infectious diseases.

Anticancer Activity

Sulfonamide derivatives are a well-established class of anticancer agents. The tosyl group in this compound is a common feature in many compounds designed to target various aspects of cancer cell biology. While specific quantitative data for the parent compound is not extensively available in the public domain, related tosyl sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown activity against lung carcinoma and colon cancer cell lines such as A549 and HCT116.

Antibacterial Activity

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (pABA), sulfonamides disrupt the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis. This mechanism leads to the cessation of bacterial growth and replication.

Experimental Protocols

Protocol 1: General Procedure for Cytotoxicity Testing against A549 and HCT116 Cancer Cell Lines (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound against human lung adenocarcinoma (A549) and colorectal carcinoma (HCT116) cell lines.

Materials:

-

A549 and HCT116 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data for Related Compounds:

| Compound Class | Cell Line | IC₅₀ (µM) |

| Aryl azide-sulfonamide hybrids | A549 | 2.20 |

| Aryl azide-sulfonamide hybrids | HCT116 | 6.27 |

Note: The above data is for related sulfonamide compounds and serves as a reference. The IC₅₀ for this compound should be determined experimentally.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Escherichia coli and Staphylococcus aureus.

Materials:

-

E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Synthesis of N-(Thiazol-2-yl)-4-methylbenzenesulfonamide

This protocol provides a general method for the synthesis of a thiazole-containing sulfonamide, illustrating the use of a related starting material. This compound can be first hydrolyzed to the corresponding carboxylic acid and then coupled with 2-aminothiazole to achieve a similar scaffold.

Materials:

-

2-Aminothiazole

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

Sodium acetate

-

Distilled water

-

Ethanol

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium acetate (2 equivalents) in distilled water.

-

Add 2-aminothiazole (1 equivalent) and 4-methylbenzenesulfonyl chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-85°C with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Caption: Workflow for determining the cytotoxicity of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Application Notes and Protocols for N-Arylation Reactions Utilizing Methyl 2-(4-methylphenylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-Tosylglycine methyl ester, as a substrate in N-arylation reactions. The protocols detailed below are based on established methodologies for the N-arylation of secondary sulfonamides, a class of compounds to which this compound belongs. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecules with diverse functionalities.

Introduction

This compound is a versatile building block in organic synthesis. While it is often the product of the sulfonamidation of glycine methyl ester, its subsequent N-arylation offers a direct route to N-aryl-N-tosylglycine derivatives. These derivatives are valuable precursors for peptidomimetics, heterocyclic compounds, and other pharmacologically relevant scaffolds. The N-H bond of the sulfonamide moiety, while less nucleophilic than that of a corresponding amine, can undergo arylation under specific catalytic conditions. The primary methods for this transformation include copper-catalyzed (Ullmann-type) cross-coupling reactions and transition-metal-free approaches.

Key Applications

-

Synthesis of N-Aryl-N-tosyl Amino Acid Derivatives: Direct arylation of the sulfonamide nitrogen provides access to a class of sterically hindered and electronically modified amino acid derivatives.

-

Precursors to Complex Heterocycles: The resulting N-arylated products can be further manipulated and cyclized to form various nitrogen-containing heterocyclic systems.

-

Fragment-Based Drug Discovery: The N-aryl-N-tosylglycine scaffold can serve as a key fragment in the design and synthesis of novel drug candidates.

Data Presentation: N-Arylation of Secondary Sulfonamides

The following tables summarize typical reaction conditions and yields for the N-arylation of secondary sulfonamides, which are directly applicable to this compound.

Table 1: Copper-Catalyzed N-Arylation of Secondary Sulfonamides with Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 85-95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 80-90 | [1] |

| 3 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 82-92 | [1] |

| 4 | 3-Thienylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 75-85 | [1] |

Yields are representative for the N-arylation of various secondary sulfonamides and may vary for this compound.

Table 2: Transition-Metal-Free N-Arylation of Secondary Sulfonamides with o-Silylaryl Triflates

| Entry | o-Silylaryl Triflate | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | RT | 12 | 90-98 | [2] |

| 2 | 2-(Trimethylsilyl)-5-methoxyphenyl triflate | CsF | MeCN | RT | 12 | 88-95 | [2] |

| 3 | 2-(Trimethylsilyl)-4-chlorophenyl triflate | CsF | MeCN | RT | 12 | 92-99 | [2] |

| 4 | 2-(Tributylsilyl)phenyl triflate | TBAF | THF | RT | 12 | 85-95 | [2] |

Yields are representative for the N-arylation of various secondary sulfonamides and may vary for this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of this compound with Phenylboronic Acid

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of sulfonamides.[1]

Materials:

-

This compound

-

Phenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).

-

Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Add triethylamine (2.0 equiv.) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-N-tosylglycine methyl ester.

Protocol 2: Transition-Metal-Free N-Arylation of this compound with 2-(Trimethylsilyl)phenyl Triflate

This protocol is based on the transition-metal-free N-arylation of sulfonamides.[2]

Materials:

-

This compound

-

2-(Trimethylsilyl)phenyl triflate

-

Cesium fluoride (CsF)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and cesium fluoride (2.0 equiv.).

-

Add anhydrous acetonitrile to the flask.

-

Add 2-(Trimethylsilyl)phenyl triflate (1.2 equiv.) to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-N-tosylglycine methyl ester.

Visualizations

Caption: Workflow for Copper-Catalyzed N-Arylation.

Caption: Workflow for Transition-Metal-Free N-Arylation.

References

Application Notes: Synthetic Utility of Tosylglycine Methyl Ester

Introduction

Tosylglycine methyl ester is a versatile organic compound that serves as a crucial precursor in the synthesis of high-value chemical entities. While it is related to glycine methyl ester, an important intermediate in peptide synthesis and medicinal chemistry, its primary utility in advanced synthetic applications stems from its role as a stable and accessible precursor to tosylmethyl isocyanide (TosMIC).[1][2] TosMIC is a multipurpose C1-synthon, notable for being a versatile, less odorous, and highly reactive isocyanide.[3] This attribute makes tosylglycine methyl ester a key starting material for various multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step. These reactions are widely employed in combinatorial chemistry and drug discovery to rapidly generate libraries of complex molecules.[4][5]

This document outlines the application of tosylglycine methyl ester, via its conversion to TosMIC, in two of the most prominent isocyanide-based MCRs: the Passerini and Ugi reactions.

Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[6] This reaction is a cornerstone of combinatorial chemistry, providing direct access to functionalized peptide-like scaffolds from simple starting materials.[4] The use of TosMIC, derived from tosylglycine methyl ester, has been shown to be effective in this transformation, particularly for generating complex heterocyclic structures.[3]

Reaction Mechanism

The reaction is believed to proceed through a concerted, cyclic transition state, especially in apolar solvents.[6] The carboxylic acid activates the carbonyl compound, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.[4][7]

Caption: General mechanism of the Passerini reaction.

Quantitative Data: Passerini Reaction with TosMIC

The following table summarizes the results for the Passerini reaction between various 3-oxo-heterocycles, carboxylic acids, and TosMIC to generate complex scaffolds.[3]

| Entry | Ketone Component | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| 1 | N-Boc-3-oxoazetidine | Benzoic acid | Toluene | 48 | 85 |

| 2 | N-Cbz-3-oxoazetidine | Benzoic acid | Toluene | 48 | 81 |

| 3 | N-Boc-3-oxopyrrolidine | Benzoic acid | Toluene | 72 | 75 |

| 4 | N-Boc-3-oxoazetidine | Acetic acid | Toluene | 48 | 78 |

| 5 | N-Boc-3-oxoazetidine | Pivalic acid | Toluene | 96 | 60 |

Experimental Protocol: Synthesis of Passerini Adducts

The following is a representative protocol for the Passerini three-component reaction using TosMIC.[3]

-

Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv.), the carboxylic acid (2.0 mmol, 2.0 equiv.), and tosylmethyl isocyanide (TosMIC) (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add toluene to achieve a concentration of 0.6 M with respect to the ketone.

-

Reaction: Stir the reaction mixture at 40 °C under a normal air atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Reactions are typically complete within 48-96 hours.[3]

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the desired α-acyloxy amide product.

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most successful and widely used multicomponent reactions. It involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][8] This reaction allows for the rapid assembly of complex, drug-like molecules from a large pool of simple, commercially available starting materials.[9][10] Tosylglycine methyl ester, as a precursor to TosMIC, provides a key convertible isocyanide component, allowing for further synthetic transformations of the Ugi adduct.[3]

Reaction Mechanism

The Ugi reaction mechanism begins with the formation of an imine from the aldehyde/ketone and the amine.[5] The carboxylic acid protonates the imine to form an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the stable α-acylamino amide product.[5][9]

Caption: Stepwise mechanism of the Ugi four-component reaction.

General Experimental Workflow

The one-pot nature of the Ugi reaction makes it highly efficient and amenable to parallel synthesis for creating chemical libraries.

Caption: A typical experimental workflow for the Ugi reaction.

Quantitative Data: Ugi Reaction Optimization

The yield of the Ugi reaction is sensitive to solvent and concentration. The table below highlights optimization data from a study involving furfurylamine, benzaldehyde, Boc-glycine, and t-butylisocyanide.[10]

| Concentration (M) | Solvent | Imine eq. | Yield (%) |

| 0.4 | Methanol | 1.0 | 49 |

| 0.4 | Methanol | 1.2 | 66 |

| 0.2 | Methanol | 1.0 | ~45 |

| 0.2 | Ethanol | 1.0 | ~35 |

| 0.2 | Acetonitrile | 1.0 | ~20 |

| 0.07 | Methanol | 1.0 | <10 |

Experimental Protocol: General Procedure for the Ugi Reaction

The following is a generalized protocol for performing an Ugi four-component reaction.

-

Preparation: In a suitable flask, dissolve the amine (1.0 equiv.) and the aldehyde/ketone (1.0 equiv.) in a polar solvent such as methanol (to make a 0.4-0.8 M solution).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.

-

Addition of Components: Add the carboxylic acid (1.0 equiv.) followed by the isocyanide (e.g., TosMIC, 1.0 equiv.) to the reaction mixture.

-

Reaction: Seal the flask and stir the reaction at room temperature for 24-48 hours.

-

Monitoring: Monitor the reaction for the disappearance of starting materials and the formation of the product using TLC or LC-MS.

-

Isolation and Purification:

-

If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.[10]

-

If no precipitate forms: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by silica gel chromatography if necessary.

-

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 2-(4-methylphenylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine methyl ester, is a sulfonamide derivative with the chemical formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis and has garnered interest for its potential biological activities, particularly as an antibacterial agent.[1] Sulfonamides are a well-established class of bacteriostatic agents that act by competitively inhibiting dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This interference with folate metabolism ultimately disrupts the production of DNA, RNA, and proteins, leading to the cessation of bacterial growth and replication. Some evidence also suggests that sulfonamides may interfere with bacterial cell wall synthesis. This document provides detailed protocols for the synthesis of this compound and the evaluation of its antibacterial properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2645-02-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][2] |

| Molecular Weight | 243.28 g/mol | [1][2] |

| Melting Point | 89-91 °C | [3] |

| Appearance | White to off-white solid | |

| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the sulfonylation of amino esters.

Materials:

-

Glycine methyl ester hydrochloride

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane. Cool the solution in an ice bath.

-

Addition of Base: Slowly add triethylamine (2.2 equivalents) to the stirred solution.

-

Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: Evaluation of Antibacterial Activity using Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antibacterial activity.

Materials:

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic disks (e.g., ciprofloxacin)

-

Negative control disks (solvent only)

-

Sterile swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, place the positive and negative control disks.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method provides quantitative data on the antibacterial efficacy.

Materials:

-

Test bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Stock solution of this compound

-

Positive control antibiotic

-

Bacterial culture in broth (adjusted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Antibacterial Testing Workflow

Caption: Workflow for evaluating antibacterial activity.

Proposed Mechanisms of Action and Investigatory Protocols

The primary proposed mechanism of action for sulfonamides is the inhibition of folic acid synthesis. An alternative or additional mechanism could be the inhibition of cell wall synthesis.

Signaling Pathway: Inhibition of Folic Acid Synthesis

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Protocol 4: Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay measures the direct inhibition of the target enzyme.

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

7,8-dihydropterin pyrophosphate (DHPP)

-

This compound

-

Assay buffer

-